molecular formula C9H15NOS B1464959 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol CAS No. 1250760-22-5

1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol

Cat. No. B1464959
CAS RN: 1250760-22-5
M. Wt: 185.29 g/mol
InChI Key: HELXURPRECQBSH-UHFFFAOYSA-N
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Description

1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol, also known as MTIP, is a chemical compound that has gained attention in scientific research due to its potential as a selective inhibitor of the dopamine D3 receptor.

Scientific Research Applications

Chemical Synthesis and Material Science

Revisiting Mechanisms in Lignin Acidolysis - Studies on dimeric non-phenolic β-O-4-type lignin model compounds, including those with thiazole structures, have shed light on the acidolysis process, revealing mechanisms like hydride transfer in benzyl-cation-type intermediates. These findings contribute to understanding the breakdown and utilization of lignin, a major component of biomass, for chemical synthesis and material science applications (T. Yokoyama, 2015).

Pharmacological Research

Thiazolidinones in Drug Development - The thiazolidinone core structure has demonstrated significant pharmacological potential, including antimicrobial, anticancer, and antidiabetic activities. Research into 2,4-thiazolidinedione derivatives highlights the versatility and importance of this scaffold in medicinal chemistry, suggesting that similar structures like "1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol" could offer new avenues for drug development (Gurpreet Singh et al., 2022).

Environmental Studies

Study of Volatile Organic Compounds (VOCs) in Disease Diagnosis - Thiazole derivatives have been identified as VOCs with potential for non-invasive diagnosis and monitoring of diseases like IBS and IBD, showcasing the role of chemical compounds in developing new diagnostic tools (K. Van Malderen et al., 2020).

Green Chemistry

Synthesis of Thiazolidin-4-one Derivatives - The green synthesis of thiazolidin-4-one derivatives, a process highlighting environmental awareness and the reduction of harmful by-products, is crucial for sustainable chemistry. Such research underlines the importance of developing eco-friendly synthetic methods for compounds with thiazole structures (Jonas da Silva Santos et al., 2018).

properties

IUPAC Name

1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-5(2)9-10-6(3)8(12-9)7(4)11/h5,7,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELXURPRECQBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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